molecular formula C6H4ClF3N2 B1422355 4-Chloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1196153-86-2

4-Chloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1422355
CAS No.: 1196153-86-2
M. Wt: 196.56 g/mol
InChI Key: XKRQUYRYIFNHNV-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridine ring. It is a colorless to pale yellow solid and is known for its unique chemical properties due to the presence of both electron-withdrawing and electron-donating groups on the pyridine ring.

Future Directions

The future of TFMP derivatives, including 4-Chloro-6-(trifluoromethyl)pyridin-3-amine, looks promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with trifluoromethylating and chlorinating agents under basic conditions. One common method involves the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with a trifluoromethyl group using potassium fluoride (KF) as a base . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethyl)pyridin-3-amine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its combination of electron-withdrawing and electron-donating groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRQUYRYIFNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677791
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-86-2
Record name 4-Chloro-6-(trifluoromethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00677791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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